SIRT1-IN-1 Demonstrates a Balanced Potency-Selectivity Profile Compared to EX-527
SIRT1-IN-1 exhibits a measured IC50 of 0.205 μM against SIRT1, which is less potent than the reference inhibitor EX-527 (IC50 = 0.038 μM) but provides a distinct selectivity window . The potency of EX-527 is accompanied by a steep selectivity profile (>200-fold vs. SIRT2), whereas SIRT1-IN-1 offers a 56-fold selectivity against SIRT2 (IC50 = 11.5 μM) . This difference is critical for experimental designs where complete suppression of SIRT2 activity is undesirable or where a specific, more gradual inhibition window for SIRT1 is required.
| Evidence Dimension | Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | SIRT1 IC50: 0.205 μM; SIRT2 IC50: 11.5 μM; SIRT3 IC50: >100 μM |
| Comparator Or Baseline | EX-527: SIRT1 IC50: 0.038 μM; SIRT2 IC50: 19.6 μM; SIRT3 IC50: 48.7 μM |
| Quantified Difference | SIRT1-IN-1 is ~5.4-fold less potent against SIRT1 but maintains a SIRT1/SIRT2 selectivity ratio of 56, compared to EX-527's ratio of >515. |
| Conditions | In vitro enzymatic assays using recombinant human sirtuins. |
Why This Matters
For researchers requiring SIRT1 inhibition without the extreme potency and narrow selectivity of EX-527, SIRT1-IN-1 provides a more moderate and tunable inhibition profile.
